molecular formula C7H6ClF3OS B13598382 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13598382
M. Wt: 230.64 g/mol
InChI Key: JKJOJLRNGCWUMM-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a thiophene ring substituted with a chlorine atom and a trifluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the introduction of the trifluoropropanol group to a chlorothiophene precursor. One common method is the reaction of 5-chlorothiophene-2-carbaldehyde with trifluoropropanol in the presence of a suitable catalyst and under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic addition of the trifluoropropanol to the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: The major product would be 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-one.

    Reduction: The major product could be 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropane.

    Substitution: The products would vary depending on the nucleophile used, resulting in compounds like 3-(5-Aminothiophen-2-yl)-1,1,1-trifluoropropan-2-ol.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoropropanol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorothiophen-2-yl)acrylic acid
  • 2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-one

Uniqueness

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical systems, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H6ClF3OS

Molecular Weight

230.64 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C7H6ClF3OS/c8-6-2-1-4(13-6)3-5(12)7(9,10)11/h1-2,5,12H,3H2

InChI Key

JKJOJLRNGCWUMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CC(C(F)(F)F)O

Origin of Product

United States

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